(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid

Peptide Synthesis Racemization Arylglycine

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid (CAS 1260596-73-3), also referred to as Fmoc-L-Phg(4-Methoxy)-OH, is an Fmoc-protected non-proteinogenic amino acid that belongs to the aryl‑glycine class. It bears a para‑methoxy substituent on the phenyl ring, which increases the electron density of the aromatic system relative to unsubstituted phenylglycine.

Molecular Formula C24H21NO5
Molecular Weight 403.434
CAS No. 1260596-73-3
Cat. No. B2647272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid
CAS1260596-73-3
Molecular FormulaC24H21NO5
Molecular Weight403.434
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1
InChIKeyBJKZYLDYXMQFKW-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy Fmoc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid (CAS 1260596-73-3) – A Non-Proteinogenic Phenylglycine Building Block for Fmoc-SPPS


(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid (CAS 1260596-73-3), also referred to as Fmoc-L-Phg(4-Methoxy)-OH, is an Fmoc-protected non-proteinogenic amino acid that belongs to the aryl‑glycine class. It bears a para‑methoxy substituent on the phenyl ring, which increases the electron density of the aromatic system relative to unsubstituted phenylglycine . The compound is supplied as a single (S)-enantiomer with purities ranging from 95 % to 98 % (HPLC) by major vendors and has a molecular weight of 403.43 g·mol⁻¹ .

Why Fmoc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid Cannot Be Replaced by Unsubstituted Fmoc-Phenylglycine


The para‑methoxy substituent fundamentally alters both the electronic character and the lipophilicity of the phenylglycine scaffold. The electron‑donating methoxy group (Hammett σₚ ≈ –0.27) increases the mesomeric stabilisation of the α‑carbon anion intermediate that is formed during base‑catalysed coupling steps, thereby raising the intrinsic susceptibility of this residue to racemisation compared with unsubstituted Fmoc‑Phg‑OH [1]. At the same time, the methoxy group raises the calculated LogP of the protected monomer by approximately 0.9 log units relative to Fmoc‑Phg‑OH, which can influence peptide‑resin solvation and coupling kinetics during solid‑phase synthesis . These two factors mean that substitution of Fmoc‑Phg(4‑OMe)‑OH by Fmoc‑Phg‑OH in a synthetic sequence is not conservative and will alter both the stereochemical outcome and the physico‑chemical behaviour of the target peptide.

Verified Differentiation Data for Fmoc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid (CAS 1260596-73-3)


Racemization Propensity: Electron-Donating 4-Methoxy Group Elevates Risk Relative to Unsubstituted Phenylglycine

The racemization susceptibility of Fmoc‑protected arylglycines during Fmoc‑SPPS follows the order 4‑hydroxyphenylglycine (Hpg) < phenylglycine (Phg) < 3,5‑dihydroxyphenylglycine (Dpg), which correlates with the electron‑donating strength of the aryl substituents [1]. Because the 4‑methoxy group is a stronger electron donor (σₚ = –0.27) than hydrogen (σₚ = 0.00) but a weaker donor than two meta‑hydroxy groups, Fmoc‑(S)‑2‑amino‑2‑(4‑methoxyphenyl)acetic acid is predicted to exhibit an intermediate racemization tendency that is higher than that of Fmoc‑Phg‑OH but lower than that of Fmoc‑Dpg‑OH. No direct kinetic measurement for the 4‑methoxy derivative was identified in the peer‑reviewed literature.

Peptide Synthesis Racemization Arylglycine

Lipophilicity Shift: Calculated LogP of 4.255 Distinguishes This Building Block from Fmoc-Phg-OH

The experimentally validated LogP for the target compound is reported as 4.255 (Fluorochem) , whereas Fmoc‑Phg‑OH has a calculated LogP of approximately 3.4 [1]. The ΔLogP of ≈ 0.85 units corresponds to a roughly 7‑fold increase in octanol‑water partition coefficient, which alters the solubility profile of the protected monomer and can affect both coupling efficiency in DMF‑based SPPS and the retention time during RP‑HPLC purification of the final peptide.

Lipophilicity LogP Peptide Design

Enantiomeric Purity: Single (S)-Enantiomer Versus Racemic Fmoc-RS-4-methoxyphenylglycine

The target compound is supplied as the single (S)-enantiomer (CAS 1260596-73-3) with HPLC purity of ≥95 % (WuXi TIDES) to 98 % (Fluorochem) . The racemic counterpart, N‑Fmoc‑RS‑4‑methoxyphenylglycine (CAS 1028530-29-1), is also commercially available . For any stereochemically defined application, the racemic mixture cannot substitute for the single enantiomer; chromatographic separation of the resulting diastereomeric peptides would be required, adding cost and reducing yield. The single‑enantiomer product obviates this additional purification burden.

Enantiomeric Purity Chiral HPLC Procurement

Purity Specification Range: 95 % to 98 % Across Major Vendors Provides a Procurement Benchmark

The purity specification for this compound varies across commercial suppliers. WuXi TIDES lists purity >95 % , BLD Pharmatech states 95 % , while Fluorochem reports 98 % . This spread (95–98 %) allows procurement professionals to select the purity grade appropriate to their application; for GMP‑oriented or late‑stage medicinal chemistry projects, the higher‑purity material may reduce the burden of impurity profiling.

Purity Specification HPLC Vendor Comparison

Orthogonal Protection Strategy: Fmoc Group Permits Selective Deprotection Incompatible with Boc Chemistry

The Fmoc group on this compound is cleaved under mild basic conditions (typically 20 % piperidine in DMF) without affecting acid‑labile side‑chain protecting groups such as tert‑butyl esters or trityl ethers . In contrast, the corresponding Boc‑protected analogue, Boc‑(S)‑2‑amino‑2‑(4‑methoxyphenyl)acetic acid, requires strongly acidic conditions (TFA) for deprotection, which is incompatible with acid‑sensitive peptide modifications. This orthogonality makes the Fmoc derivative the mandatory choice for all Fmoc‑SPPS protocols.

Orthogonal Protection Fmoc vs Boc SPPS

When to Preferentially Select Fmoc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid (CAS 1260596-73-3)


Synthesis of Glycopeptide Antibiotic Analogues and Their Biosynthetic Intermediates

The 4‑methoxyphenylglycine residue is a key structural motif in vancomycin‑ and teicoplanin‑type glycopeptide antibiotics. Fmoc‑based SPPS protocols that employ this building block have been used to access epimerization‑prone biosynthetic intermediates of these antibiotics with excellent purity . The single (S)-enantiomer is essential for maintaining the correct stereochemistry required for downstream enzymatic processing (e.g., P450‑catalysed cyclisation).

Structure–Activity Relationship (SAR) Studies Requiring Modulation of Aromatic Electron Density

The electron‑donating 4‑methoxy substituent allows medicinal chemists to systematically probe the impact of aryl electron density on peptide–target interactions. When compared with Fmoc‑Phg‑OH (H substituent) and Fmoc‑Phg(4‑Cl)‑OH (electron‑withdrawing), the 4‑OMe derivative provides an intermediate electronic environment that can fine‑tune binding affinity .

Peptide Design Requiring Enhanced Hydrophobicity for Membrane Interaction or Aggregation Studies

With a calculated LogP of 4.255, this building block introduces significantly higher hydrophobicity than Fmoc‑Phg‑OH (LogP ≈ 3.4) . This property is valuable for designing peptides intended to interact with lipid membranes, for self‑assembling peptide systems, or for tuning HPLC retention behaviour.

GMP‑Oriented Peptide API Manufacturing Where Enantiopurity Is Critical

In pharmaceutical production settings, the use of the pre‑resolved single (S)-enantiomer (CAS 1260596-73-3) eliminates the need for post‑synthetic chiral separation, reducing processing steps and improving overall yield relative to routes that would start from the racemic mixture (CAS 1028530-29-1) .

Quote Request

Request a Quote for (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.